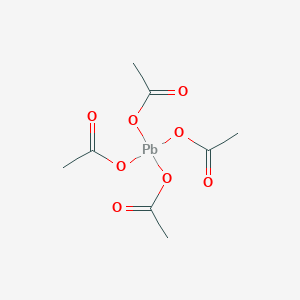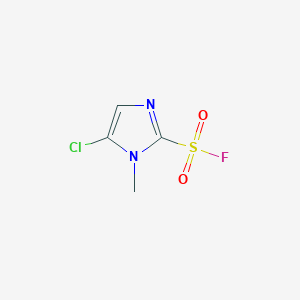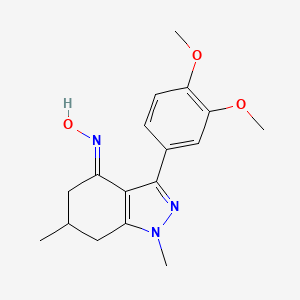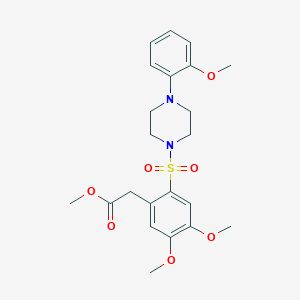![molecular formula C24H25N3O3S B2501239 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 900003-08-9](/img/structure/B2501239.png)
2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It features a unique structure consisting of a benzofuro[3,2-d]pyrimidine core with a sulfanyl and an acetamide functional group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic synthesis. Key intermediates are first prepared through controlled reactions involving aromatic substitutions and cyclization. Reacting suitable aromatic substrates under specific conditions (temperature, catalysts) forms the benzofuro[3,2-d]pyrimidine core. The attachment of the 3-methylbutyl group can be achieved via alkylation, while the incorporation of the sulfanyl and acetamide groups may require additional functionalization steps, like nucleophilic substitution and amidation.
Industrial production methods: : On an industrial scale, production may involve scalable processes such as continuous flow reactors, ensuring consistent product quality and higher yield. Industrial syntheses leverage optimized reaction conditions, including specific temperatures, solvents, and catalysts, to streamline the synthetic route.
Chemical Reactions Analysis
Types of reactions it undergoes: : This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions: : Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alkyl halides) are often employed in these reactions under controlled conditions (specific pH, temperature, and solvent systems).
Major products formed from these reactions: : Depending on the type of reaction, various products can be formed
Scientific Research Applications
Chemistry: : The compound's unique structure makes it useful in studies of aromatic and heterocyclic chemistry, providing insights into reaction mechanisms and the synthesis of complex molecules.
Biology: : In biological research, this compound could serve as a molecular probe to study enzyme interactions, cellular pathways, and the effects of different functional groups on biological activity.
Medicine: : Medicinal chemistry might explore this compound for its potential therapeutic applications, such as designing novel drug candidates targeting specific diseases or conditions.
Industry: : Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules or materials with specific properties, such as pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action depends on the compound's interaction with specific molecular targets. It may bind to enzymes or receptors, altering their function and modulating biological pathways. These interactions could involve hydrogen bonding, van der Waals forces, or covalent modifications, leading to changes in cellular processes.
Comparison with Similar Compounds
Compared to similar compounds, such as other benzofuro[3,2-d]pyrimidine derivatives, 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide stands out due to its specific functional groups and their arrangement. This uniqueness might impart distinct physical, chemical, and biological properties, making it valuable for specific applications that other related compounds may not fulfill as effectively. Similar compounds might include various benzofuran or pyrimidine derivatives that possess different substituents, leading to variations in their reactivity and applications.
That's quite the chemistry cocktail! Anything else you'd like to dive into?
Properties
IUPAC Name |
2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-15(2)12-13-27-23(29)22-21(17-9-5-7-11-19(17)30-22)26-24(27)31-14-20(28)25-18-10-6-4-8-16(18)3/h4-11,15H,12-14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXAUCUJFFQOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide](/img/structure/B2501160.png)

![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine](/img/structure/B2501163.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)

![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)

![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2501173.png)
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2501174.png)
![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)
![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)


